molecular formula C17H23N3 B5631726 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No. B5631726
M. Wt: 269.4 g/mol
InChI Key: HYEYJAPSLHHBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CTAP, has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been used in scientific research as a selective antagonist of the mu opioid receptor. This receptor is involved in the modulation of pain and reward pathways in the brain, and its activation by endogenous or exogenous opioids can lead to analgesia, euphoria, and addiction. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been found to block the effects of opioids on the mu receptor, suggesting its potential use in the treatment of opioid addiction and overdose.

Mechanism of Action

1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile binds to the mu opioid receptor with high affinity and selectivity, preventing the activation of downstream signaling pathways. This leads to the inhibition of opioid-induced analgesia, reward, and dependence. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to be a competitive antagonist of the mu receptor, meaning that it competes with opioids for binding to the receptor.
Biochemical and Physiological Effects
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been found to have a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, reward, and dependence. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has also been shown to attenuate the development of tolerance to opioids, suggesting its potential use in preventing the development of opioid addiction.

Advantages and Limitations for Lab Experiments

1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has several advantages for use in lab experiments, including its high affinity and selectivity for the mu opioid receptor, its ability to block the effects of opioids on the mu receptor, and its potential use in the treatment of opioid addiction and overdose. However, 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of opioid addiction and overdose, and the exploration of its effects on other opioid receptors and neurotransmitter systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, or 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been synthesized using various methods and has been found to have a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, reward, and dependence. While 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has several advantages for use in lab experiments, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been achieved using various methods, including the Hantzsch reaction and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine to form a dihydropyridine intermediate, which is then oxidized to produce the final product. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion intermediate, which undergoes intramolecular cyclization to form the final product.

properties

IUPAC Name

1-propan-2-yl-3-pyrrolidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-12(2)16-14-8-4-3-7-13(14)15(11-18)17(19-16)20-9-5-6-10-20/h12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEYJAPSLHHBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C2=C1CCCC2)C#N)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propan-2-yl)-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

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